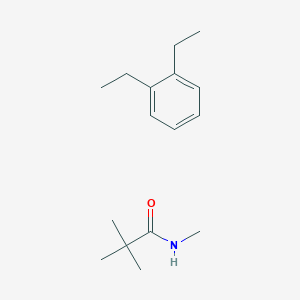
N,2,2-Trimethylpropanamide--1,2-diethylbenzene (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,2-Trimethylpropanamide–1,2-diethylbenzene (1/1) is a chemical compound that combines the structural features of both N,2,2-trimethylpropanamide and 1,2-diethylbenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethylpropanamide typically involves the reaction of isobutyric acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
For the preparation of 1,2-diethylbenzene, ethylbenzene undergoes a Friedel-Crafts alkylation reaction with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of N,2,2-trimethylpropanamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Similarly, 1,2-diethylbenzene is produced through catalytic processes that maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,2,2-Trimethylpropanamide–1,2-diethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,2,2-Trimethylpropanamide–1,2-diethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,2,2-trimethylpropanamide–1,2-diethylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N,2-trimethylpropanamide: Shares the amide functional group but lacks the benzene ring.
1,2-diethylbenzene: Contains the benzene ring with ethyl substituents but lacks the amide group.
Uniqueness
N,2,2-Trimethylpropanamide–1,2-diethylbenzene is unique due to the combination of both amide and benzene ring structures, which imparts distinct chemical and physical properties. This dual functionality makes it versatile for various applications in different fields .
Properties
CAS No. |
676148-37-1 |
|---|---|
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
1,2-diethylbenzene;N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C10H14.C6H13NO/c1-3-9-7-5-6-8-10(9)4-2;1-6(2,3)5(8)7-4/h5-8H,3-4H2,1-2H3;1-4H3,(H,7,8) |
InChI Key |
WICKACYDQRKNAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CC.CC(C)(C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















